3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a hydroxyl group, a thiophene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane precursors in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may interact with enzymes or receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the cyclobutane ring.
Cyclobutane-1,3-dicarboxylic acid: Contains a cyclobutane ring with two carboxylic acid groups but lacks the thiophene ring.
3-Hydroxycyclobutane-1-carboxylic acid: Similar structure but lacks the thiophene ring.
Uniqueness
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, thiophene ring, and functional groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C9H10O3S |
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Molecular Weight |
198.24 g/mol |
IUPAC Name |
3-hydroxy-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12) |
InChI Key |
TUNDGWTWEJIQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CS2)C(=O)O)O |
Origin of Product |
United States |
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